N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-10-6-7-14(20)11(8-10)15-17-12-4-2-3-5-13(12)18-15/h2-8,20H,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSMNRYOLXEMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide typically involves the condensation of 2-aminobenzimidazole with 4-hydroxyacetophenone in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide. These compounds have been tested against various bacterial strains, demonstrating significant effectiveness.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 μg/ml |
| This compound | Escherichia coli | 4 μg/ml |
The compound exhibited comparable or superior activity against resistant strains, indicating its potential as a new antimicrobial agent .
Antiviral Properties
Benzimidazole derivatives have shown promise in antiviral applications. Specifically, compounds similar to this compound have been effective against enteroviruses and herpes simplex virus.
| Compound | Virus Type | IC50 Value |
|---|---|---|
| This compound | Coxsackievirus | 1.76 μg/ml |
| This compound | Herpes Simplex Virus | 104 μM |
These findings suggest that this compound could serve as a basis for developing antiviral medications .
Anti-inflammatory Effects
Studies have indicated that benzimidazole derivatives can exhibit anti-inflammatory properties. Research has shown that this compound significantly reduces inflammation in animal models.
| Compound | Inflammation Model | Reduction in Edema (%) |
|---|---|---|
| This compound | Carrageenan-induced paw edema | 92.7% |
This compound's ability to inhibit pro-inflammatory mediators positions it as a candidate for further development in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
In a study by Luo et al., various benzimidazole derivatives were synthesized and evaluated for their biological activities. The researchers synthesized this compound and tested its antibacterial and antifungal activities against a range of pathogens. The results indicated potent activity, particularly against Gram-positive bacteria .
Case Study 2: Mechanistic Insights
A study investigating the mechanism of action of benzimidazole derivatives revealed that they might inhibit specific enzymes involved in bacterial cell wall synthesis. This mechanism was confirmed through enzyme assays that demonstrated the compound's ability to disrupt bacterial growth effectively .
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes and proteins involved in cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Benzoxazol-2-yl)-4-hydroxyphenyl]acetamide
- N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
- N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities. Its hydroxyl group at the para position enhances its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzimidazole ring, which is known for its biological activity, particularly in cancer therapy and antimicrobial applications.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, a derivative with a benzimidazole moiety demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.85 µM to 6.75 µM across different assays, indicating potent activity against lung cancer cells (A549, HCC827, NCI-H358) .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 2.12 ± 0.21 | 2D |
| HCC827 | 5.13 ± 0.97 | 2D |
| NCI-H358 | 0.85 ± 0.05 | 2D |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that certain derivatives of benzimidazole can exhibit anti-inflammatory activity by inhibiting specific pathways involved in inflammation, such as the Lck pathway and IL-1β generation . This suggests that this compound could be explored for therapeutic use in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Interaction : Compounds with similar structures have been shown to bind to DNA, particularly within the minor groove, which may interfere with DNA replication and transcription processes .
- Enzyme Inhibition : The compound inhibits enzymes such as peroxidases, which play critical roles in oxidative stress responses and inflammation .
Case Studies
A study on the synthesis and biological evaluation of related compounds revealed that modifications to the benzimidazole structure significantly impacted their biological activities. For example, introducing various substituents at specific positions on the benzimidazole ring altered their potency against tumor cells and bacteria .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Production
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Prevents imidazole ring degradation | |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates | |
| Catalyst | ZnCl₂ (0.5 mol%) | Accelerates cyclization steps |
Q. Table 2. Biological Activity of Structural Analogues
| Analogue Modification | IC₅₀ (μM) in MCF-7 Cells | LogP | Key Finding | Reference |
|---|---|---|---|---|
| 4-Fluoro substitution | 12.3 ± 1.2 | 2.5 | Improved membrane permeation | |
| Acetamide → Propionamide | 18.9 ± 2.1 | 3.1 | Reduced metabolic clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
